molecular formula C25H28N2O9 B11620446 Bis(2-methoxyethyl) 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 421580-78-1

Bis(2-methoxyethyl) 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11620446
CAS No.: 421580-78-1
M. Wt: 500.5 g/mol
InChI Key: WRXSPTNDHOUBHC-UHFFFAOYSA-N
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Description

Bis(2-methoxyethyl) 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and two methoxyethyl ester groups. Dihydropyridines are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methoxyethyl) 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. The starting materials often include 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)pyridine-3,5-dicarboxylic acid and 2-methoxyethanol. The reaction conditions usually require the presence of a dehydrating agent, such as thionyl chloride, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as p-toluenesulfonic acid, can also enhance the reaction rate and selectivity. The final product is typically purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methoxyethyl) 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxyethyl ester groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various alkyl or aryl esters.

Scientific Research Applications

Bis(2-methoxyethyl) 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.

    Medicine: Investigated for its potential therapeutic effects in conditions such as hypertension and angina.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Bis(2-methoxyethyl) 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure. The molecular targets include the alpha-1 subunit of the L-type calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar therapeutic applications.

    Felodipine: A dihydropyridine calcium channel blocker with a similar mechanism of action.

Uniqueness

Bis(2-methoxyethyl) 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific structural features, such as the presence of a furan ring and a nitrophenyl group

Properties

CAS No.

421580-78-1

Molecular Formula

C25H28N2O9

Molecular Weight

500.5 g/mol

IUPAC Name

bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H28N2O9/c1-15-21(24(28)34-13-11-32-3)23(22(16(2)26-15)25(29)35-14-12-33-4)20-10-9-19(36-20)17-7-5-6-8-18(17)27(30)31/h5-10,23,26H,11-14H2,1-4H3

InChI Key

WRXSPTNDHOUBHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OCCOC

Origin of Product

United States

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